Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate
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Overview
Description
Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate involves several steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride.
Introduction of the trifluoromethylphenyl group: This step involves the reaction of the tetrahydroisoquinoline intermediate with a trifluoromethylphenyl isocyanate under controlled conditions to form the carbamothioyl derivative.
Attachment of the benzoate moiety: The final step includes the esterification of the intermediate with ethyl 4-hydroxybenzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamothioyl group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.
Pharmacology: The compound can be studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the tetrahydroisoquinoline core can interact with various receptors. The methoxy groups may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one: This compound shares the dimethoxy and tetrahydroisoquinoline features but lacks the trifluoromethylphenyl and benzoate groups.
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: This compound has a similar tetrahydroisoquinoline core but features a triazole group instead of the trifluoromethylphenyl group.
Properties
Molecular Formula |
C29H29F3N2O5S |
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Molecular Weight |
574.6 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-[[4-(trifluoromethyl)phenyl]carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H29F3N2O5S/c1-4-38-27(35)18-5-11-22(12-6-18)39-17-24-23-16-26(37-3)25(36-2)15-19(23)13-14-34(24)28(40)33-21-9-7-20(8-10-21)29(30,31)32/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,33,40) |
InChI Key |
HTYSRFHVQNBFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Origin of Product |
United States |
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